

Assessing Clethodim phytotoxicity on non-target research crops

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Clethodim**

Cat. No.: **B606718**

[Get Quote](#)

Clethodim Phytotoxicity Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing **Clethodim** phytotoxicity on non-target research crops.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with **Clethodim**.

Issue 1: Unexpected Phytotoxicity in Labeled "Safe" Broadleaf Crops

- Question: I applied **Clethodim** to a broadleaf crop listed as tolerant on the product label, but I am observing signs of injury like leaf speckling and stunting. What could be the cause?
- Answer: While many broadleaf crops are tolerant to **Clethodim**, several factors can lead to unexpected phytotoxicity:
 - Specialty Varieties: Not all specialty varieties of labeled crops have been tested for tolerance. It is possible that the specific cultivar you are using is more sensitive.[1]
 - Application Rate: Exceeding the recommended label rates can result in unacceptable crop injury.[1]

- Plant Stress: Applying **Clethodim** to crops under stress from drought, extreme temperatures, or low humidity can sometimes lead to an adverse response.[1]
- Adjuvants: The type and concentration of crop oil concentrate or other adjuvants used can influence crop response.
- Tank Mixes: Tank mixing **Clethodim** with other herbicides or pesticides can sometimes result in synergistic phytotoxicity to the crop.

Issue 2: Reduced Efficacy of **Clethodim** on Target Grass Weeds

- Question: My **Clethodim** application does not seem to be effectively controlling the target grass weeds in my research plots. What are the possible reasons for this?
- Answer: Reduced efficacy of **Clethodim** can be attributed to several factors:
 - Weed Growth Stage: **Clethodim** is most effective on actively growing grasses. Applications to weeds that are too large or stressed may result in unsatisfactory control.[1]
 - Environmental Conditions:
 - Frost: Frost before or after application can reduce the efficacy of **Clethodim**, particularly in resistant weed populations.[2]
 - Rainfall: Rain within one hour of application can wash the herbicide off the plant foliage before it can be adequately absorbed.
 - Temperature: Hot or cold temperatures can stress the target weeds, reducing herbicide uptake and translocation.
 - Herbicide Resistance: Repeated use of **Clethodim** or other Group 1 herbicides can lead to the selection of naturally resistant weed biotypes.
 - Tank Mix Antagonism: Tank mixing **Clethodim** with certain broadleaf herbicides, such as atrazine or bentazon, can reduce its effectiveness on grasses. It is recommended to apply them separately, allowing a sufficient interval between applications.

Issue 3: Injury to Non-Target Grass Crops in Adjacent Plots

- Question: I am observing injury symptoms on my non-target grass research crops in plots adjacent to where **Clethodim** was applied. How could this have happened?
- Answer: Injury to non-target grass crops is a significant concern and is often caused by:
 - Spray Drift: **Clethodim** can drift on wind currents during application, even in very small, invisible amounts, causing serious injury to susceptible grasses. It is crucial to avoid spraying when wind speeds are high.
 - Volatility: While **Clethodim** has low volatility, under certain temperature and humidity conditions, it can vaporize and move to adjacent areas.
 - Contaminated Equipment: Improperly cleaned spray equipment can retain **Clethodim** residues, which can then be applied to and injure sensitive crops in subsequent applications.
 - Soil Carryover: **Clethodim** has some soil activity and can persist for a short period. If sensitive grass crops are planted too soon after an application in a nearby area, they may be injured by root uptake, especially with significant rainfall or irrigation that moves the herbicide in the soil.

Frequently Asked Questions (FAQs)

What is the mode of action of **Clethodim**? **Clethodim** is a Group 1 herbicide that works by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme. This enzyme is essential for the synthesis of fatty acids in grass plants. By blocking this enzyme, **Clethodim** prevents the formation of cell membranes, leading to a cessation of growth and eventual death of the grass weed. Broadleaf plants are generally not affected because they have a different form of the ACCase enzyme.

What are the typical symptoms of **Clethodim** phytotoxicity on sensitive grasses? Treated grass weeds will show a reduction in vigor and growth. Early symptoms include chlorosis (yellowing) and necrosis (tissue death) of the younger plant tissues, followed by a progressive collapse of the remaining foliage. These symptoms are typically observed within 7 to 14 days after application, depending on the grass species and environmental conditions.

How persistent is **Clethodim** in the soil? **Clethodim** has a low persistence in most soils, with a half-life of approximately 3 days. It is primarily broken down by aerobic microorganisms. However, it does have some soil activity and can potentially injure sensitive rotational grass crops like corn or rice if they are planted too soon after application. Always consult the product label for specific plant-back interval recommendations.

Can I tank-mix **Clethodim** with other herbicides? Yes, but with caution. Tank mixes of **Clethodim** with some broadleaf herbicides can result in reduced grass control, a phenomenon known as antagonism. For example, mixing with atrazine can be antagonistic. Conversely, tank-mixing with glyphosate can be synergistic for controlling certain resistant grass populations. If grass regrowth occurs after a tank-mix application, a second application of **Clethodim** may be necessary.

Data Presentation

Table 1: Phytotoxicity of **Clethodim** on Various Ornamental Plant Species

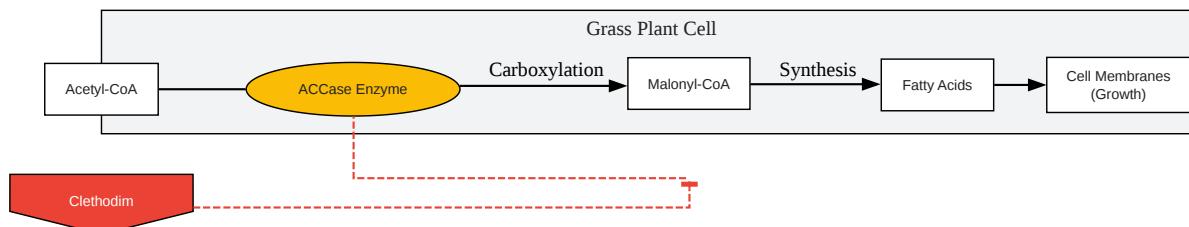
Plant Species	No or Minimal Injury	Injury at 2X or 4X Rate, Not 1X Rate	Significant Injury at 1X Rate
<i>Achillea tomentosa</i>	✓		
<i>Antirrhinum majus</i>	✓		
<i>Aster novi-belgii</i>	✓		
<i>Astilbe</i> sp.	✓		
<i>Begonia semperflorens</i>	✓		
<i>Buddleia davidii</i>	✓		
<i>Celosia</i> sp.	✓		
<i>Coreopsis</i> sp.	✓		
<i>Dianthus</i> sp.	✓		
<i>Echinacea purpurea</i>	✓		
<i>Gaura lindeheimeri</i>	✓		
<i>Hemerocallis</i> sp.	✓		
<i>Heuchera</i> sp.	✓		
<i>Hosta</i> sp.	✓		
<i>Impatiens</i> sp.	✓		
<i>Lavandula</i> sp.	✓		
<i>Salvia</i> sp.	✓		
<i>Sedum</i> sp.	✓		
<i>Tagetes</i> sp.	✓		
<i>Verbena</i> sp.	✓		
<i>Zinnia</i> sp.	✓		

Source: Adapted from IR-4 Project data. The 1X application rate was 0.25 lb ai per acre.

Experimental Protocols

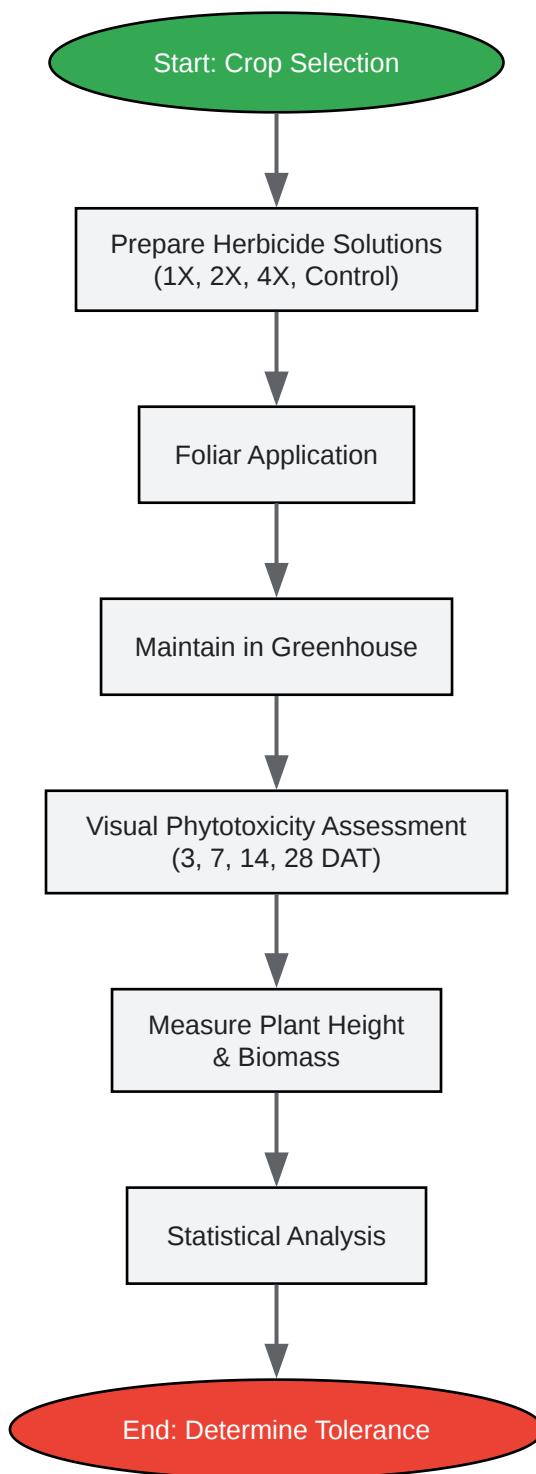
Protocol 1: Assessing Foliar Phytotoxicity of **Clethodim** on Non-Target Crops

- Plant Material: Grow the selected non-target crop species to a designated growth stage (e.g., 4-6 true leaves) in individual pots under controlled greenhouse conditions. A minimum of 4 replicate plants per treatment is required.
- Herbicide Preparation: Prepare **Clethodim** spray solutions at three concentrations: a 1X rate (e.g., 0.25 lb ai/acre), a 2X rate (0.5 lb ai/acre), and a 4X rate (1.0 lb ai/acre). Include a non-phytotoxic crop oil concentrate as per typical use recommendations. Also prepare an untreated control group to be sprayed with water and the adjuvant only.
- Application: Apply the prepared solutions as a foliar spray to the point of runoff using a calibrated research sprayer. Ensure even coverage of all plant surfaces.
- Post-Application Care: Return the plants to the greenhouse and maintain optimal growing conditions.
- Data Collection: Visually assess phytotoxicity at 3, 7, 14, and 28 days after treatment (DAT). Use a rating scale of 0 to 10, where 0 = no phytotoxicity and 10 = complete plant death. Also, record plant height and biomass (fresh and dry weight) at the end of the experiment.
- Statistical Analysis: Analyze the phytotoxicity ratings and growth measurement data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.


Protocol 2: Detection of **Clethodim** and its Metabolites in Plant Tissue

- Sample Collection: Collect leaf tissue samples from treated and control plants at various time points after **Clethodim** application. Immediately freeze the samples in liquid nitrogen and store them at -80°C until analysis.
- Extraction: Homogenize the frozen plant tissue and extract **Clethodim** and its primary metabolites (**Clethodim** sulfoxide and **Clethodim** sulfone) using an appropriate solvent,

such as acetonitrile or a methanol/water mixture.


- Purification (Clean-up): Purify the extract to remove interfering compounds. This can be achieved through techniques like liquid-liquid partitioning with dichloromethane or solid-phase extraction (SPE) using octadecyl silane (C18) cartridges.
- Analysis: Analyze the purified extract using liquid chromatography with tandem mass spectrometry (LC-MS/MS). This method allows for the simultaneous determination and quantification of **Clethodim** and its metabolites with high sensitivity and specificity.
- Quantification: Prepare standard curves using certified reference standards of **Clethodim**, **Clethodim** sulfoxide, and **Clethodim** sulfone to accurately quantify their concentrations in the plant tissue samples.

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: **Clethodim** inhibits the ACCase enzyme, blocking fatty acid synthesis in grasses.

[Click to download full resolution via product page](#)

Caption: Workflow for assessing **Clethodim** phytotoxicity on non-target crops.

[Click to download full resolution via product page](#)

Caption: Logic for troubleshooting injury on adjacent non-target grass crops.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. gracofertilizer.com [gracofertilizer.com]
- 2. Frost Reduces Clethodim Efficacy in Clethodim-Resistant RigidRyegrass (*Lolium rigidum*) Populations | Weed Science | Cambridge Core [cambridge.org]
- To cite this document: BenchChem. [Assessing Clethodim phytotoxicity on non-target research crops]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b606718#assessing-clethodim-phytotoxicity-on-non-target-research-crops>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

